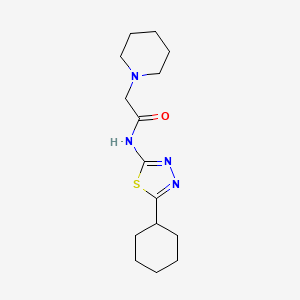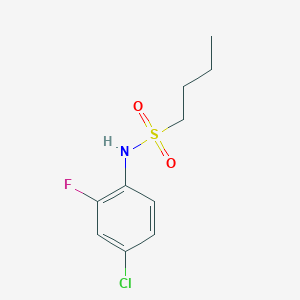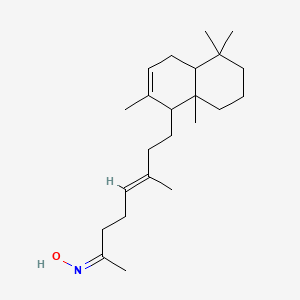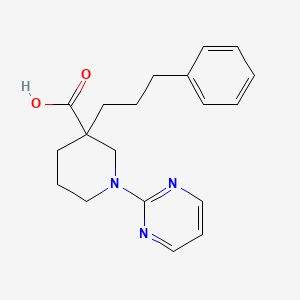![molecular formula C19H13FN6 B5364328 2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5364328.png)
2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based nicotinonitriles and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to improve glucose uptake and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
One advantage of using 2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile in lab experiments is its potential therapeutic applications in various diseases. However, the compound has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research of 2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile. One direction is to investigate the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study the compound's mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, future research could focus on developing more efficient synthesis methods and improving the compound's solubility and bioavailability.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to have various biochemical and physiological effects and has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Future research could focus on investigating the compound's potential therapeutic applications in other diseases, studying its mechanism of action in more detail, and developing more efficient synthesis methods.
合成方法
The synthesis of 2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile involves a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. The second step involves the reaction of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-pyrrolecarboxaldehyde to form 2-(3-fluorophenyl)-4-(1H-pyrrol-2-yl)-1H-pyrazole. The final step involves the reaction of 2-(3-fluorophenyl)-4-(1H-pyrrol-2-yl)-1H-pyrazole with 2-cyano-3,5-dimethyl-4-aminopyridine to form this compound.
科学研究应用
2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile has been shown to have potential therapeutic applications in various scientific research studies. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. Additionally, the compound has been shown to improve glucose uptake and insulin sensitivity in diabetic mice.
属性
IUPAC Name |
2-amino-4-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6/c20-12-4-1-3-11(7-12)18-15(10-24-26-18)13-8-17(16-5-2-6-23-16)25-19(22)14(13)9-21/h1-8,10,23H,(H2,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQHDNNMGSEPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NN2)C3=CC(=NC(=C3C#N)N)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5364246.png)





![N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)
![3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5364323.png)

![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol](/img/structure/B5364338.png)
![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5364339.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364349.png)
![7-acetyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5364351.png)
